Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI) Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659153
InChI: InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m0/s1
SMILES: CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Molecular Formula: C24H17N3O3
Molecular Weight: 395.4 g/mol

Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI)

CAS No.:

Cat. No.: VC13659153

Molecular Formula: C24H17N3O3

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)-(9CI) -

Specification

Molecular Formula C24H17N3O3
Molecular Weight 395.4 g/mol
IUPAC Name (2R,3S)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione
Standard InChI InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m0/s1
Standard InChI Key TWDKBDSVUUKABK-RDPSFJRHSA-N
Isomeric SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@@H](O5)C6=CC=CC=C6
SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6
Canonical SMILES CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Introduction

Structural Elucidation and Stereochemical Features

Core Architecture

The compound features a spiro junction at the oxirane (epoxide) ring, which connects to a polycyclic system comprising a quinazolinobenzodiazepine backbone. The quinazoline ring (positions 7' and 13'H) is fused to a benzodiazepine framework, while the 5' and 13'(6'H)-dione groups introduce ketone functionalities that enhance hydrogen-bonding potential. A 6'-methyl substituent and 3-phenyl group contribute to steric bulk and aromatic interactions .

Stereochemical Configuration

The (2R,3S)-relative configuration dictates the spatial arrangement of the oxirane ring’s oxygen atom and adjacent substituents. This stereochemistry is critical for molecular recognition in biological systems, as evidenced by studies on analogous spirooxindole-1,3-oxazines, where stereochemical variations significantly alter antiproliferative activity . X-ray crystallography of related compounds confirms that such configurations stabilize twisted conformations, enabling selective interactions with protein targets .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Registry Number157047-98-8
Molecular FormulaC24H17N3O3
Molecular Weight395.41 g/mol
Optical Activity(+)-Rotation (rel-(2R,3S))
Key Functional GroupsOxirane, Dione, Benzodiazepine

Synthetic Pathways and Methodological Insights

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential cyclization and spiroannulation steps. A plausible route begins with the condensation of anthranilic acid derivatives to form the quinazolinone core, followed by epoxidation to install the oxirane ring. The benzodiazepine moiety may arise from a Buchwald–Hartwig amination or Ullmann coupling, as observed in related quinazolino triazolo benzodiazepine syntheses .

Catalytic Photooxygenation

Analogous to the preparation of dioxyreserpine (a spirooxindole-1,3-oxazine), catalytic photooxygenation could oxidize a precursor’s methylene group to form the dione functionality. This method, employing singlet oxygen under visible light, achieves high regioselectivity and preserves stereochemical integrity .

Table 2: Comparative Synthetic Strategies for Spiroheterocycles

MethodYield (%)Key StepRelevance to Target Compound
Photooxygenation75–85Epoxidation/Dione FormationHigh
Iodine-Catalyzed Cascade60–70Quinazolinone CyclizationModerate
NRPS-Mediated BiosynthesisN/ANonribosomal Peptide AssemblyLow (Fungal Systems)

Pharmacological Profiling and Mechanistic Studies

Antiproliferative Activity

While direct data on this compound remains limited, structurally related spirooxindole-1,3-oxazines exhibit low-micromolar IC50 values against pancreatic, breast, and leukemia cell lines. For example, trioxyreserpine (IC50 = 3.68 μM) induces apoptosis via caspase-3 activation, suggesting a shared mechanism for spiro-fused benzodiazepines . The 3-phenyl and 6'-methyl groups may enhance membrane permeability and target affinity, respectively.

Modulation of Protein–Protein Interactions

The curved topology of spiroheterocycles enables disruption of critical interactions, such as p53–MDM2 binding. Molecular docking studies predict that the quinazolinobenzodiazepine core occupies hydrophobic clefts, while the oxirane ring forms hydrogen bonds with catalytic residues .

Challenges and Future Directions

Scalability of Synthesis

Current methods for spiroheterocycles suffer from multi-step sequences and moderate yields. Flow chemistry approaches, coupled with asymmetric catalysis, could streamline production. For instance, continuous-flow photooxygenation reactors may improve efficiency in dione formation .

Target Deconvolution

Advanced techniques like chemical proteomics are needed to identify binding partners. Fragment-based screening and cryo-EM could elucidate how stereochemistry influences target engagement.

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